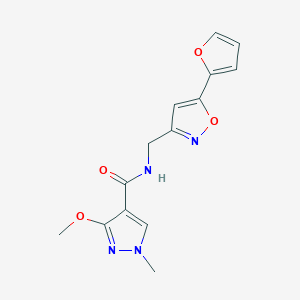
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
描述
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole ring is further functionalized via a carboxamide linkage to a methylene-bound isoxazole moiety, which carries a furan-2-yl substituent at position 2.
属性
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-18-8-10(14(16-18)20-2)13(19)15-7-9-6-12(22-17-9)11-4-3-5-21-11/h3-6,8H,7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDYZBXIAKWLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a compound featuring a unique combination of isoxazole and pyrazole moieties, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
1. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of furan-containing isoxazole with appropriate pyrazole derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
2.2 Anti-inflammatory Activity
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole derivatives have demonstrated anti-inflammatory properties, which may extend to our compound of interest. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents, suggesting that similar pathways may be involved in the action of this compound .
3.1 Kinase Inhibition
Pyrazole derivatives often exhibit kinase inhibition properties, particularly against Aurora-A and CDK2 kinases. For instance, some derivatives have been reported to have IC50 values in the nanomolar range for these kinases, suggesting that our compound may also possess similar inhibitory effects .
3.2 Apoptosis Induction
The compound's ability to induce apoptosis in cancer cells could be linked to mitochondrial dysfunction or activation of caspases, which are critical in programmed cell death pathways.
4. Case Studies
Several case studies have evaluated the efficacy of pyrazole derivatives in preclinical models:
Case Study 1: MCF7 Cell Line
A study demonstrated that a related pyrazole derivative significantly inhibited MCF7 cell proliferation with an IC50 value comparable to established chemotherapeutics .
Case Study 2: In Vivo Models
Animal studies involving pyrazole derivatives have shown promising results in reducing tumor size and improving survival rates in xenograft models. This suggests potential clinical relevance for this compound.
相似化合物的比较
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives
Pyrazole carboxamides are widely studied for their bioactivity. Key analogs include:
Key Differences :
- The methoxy group at position 3 may enhance solubility compared to electron-withdrawing substituents (e.g., Cl) .
- Synthetic Complexity : Analogs in achieved yields of 62–71% via EDCI/HOBt-mediated coupling, suggesting comparable efficiency for the target compound’s synthesis .
Isoxazole-Containing Compounds
Isoxazole derivatives are notable for metabolic stability and enzyme inhibition. For example:
Key Differences :
- Functional Groups : The carbothioamide group in compounds may improve metal-binding affinity, whereas the carboxamide in the target compound offers hydrogen-bonding versatility .
- Electron Effects : The nitro group in derivatives increases electrophilicity, contrasting with the electron-donating methoxy group in the target compound.
Furan-Containing Pharmaceuticals
Furan derivatives are common in drug design due to their bioavailability. Examples include ranitidine-related compounds:
Key Differences :
- Structural Role : The target compound’s furan-isoxazole system serves as a rigid aromatic spacer, whereas ranitidine derivatives use furan for sulfonamide/sulphanyl functionalization .
- Bioactivity : Ranitidine analogs target histamine receptors, while the target compound’s pyrazole-isoxazole scaffold may align with kinase or protease inhibition (hypothetical, based on structural analogs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


